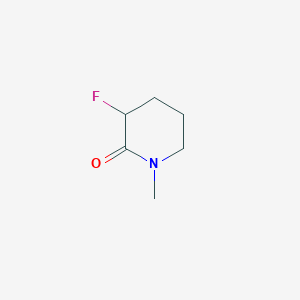
3-Fluoro-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-methylpiperidin-2-one is a fluorinated piperidinone derivative. Piperidinones are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpiperidin-2-one typically involves the fluorination of 1-methylpiperidin-2-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidinones depending on the nucleophile used
Scientific Research Applications
3-Fluoro-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpiperidin-2-one largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the modulation of specific molecular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1-Methylpiperidin-2-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluoro-1-methylpiperidin-4-one: Similar structure but with the fluorine atom at a different position, leading to variations in biological activity and chemical behavior.
Uniqueness: 3-Fluoro-1-methylpiperidin-2-one is unique due to the presence of the fluorine atom at the 3-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals with enhanced potency and selectivity .
Biological Activity
3-Fluoro-1-methylpiperidin-2-one is a fluorinated derivative of piperidine, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of biologically active molecules.
- Molecular Formula : C6H10FN
- Molecular Weight : 115.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1(CCN(C1)=O)F
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and influence the compound's pharmacokinetic properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially acting against Gram-positive and Gram-negative bacteria.
- CNS Activity : Due to its structural similarity to other piperidine derivatives, it may exhibit central nervous system (CNS) activity, making it a candidate for further exploration in neuropharmacology.
- Potential Antitumor Effects : Early-stage research indicates that this compound may inhibit certain cancer cell lines, although more extensive studies are necessary to confirm these effects.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The fluorination at the 3-position is crucial for enhancing the compound's biological profile. Comparative studies with non-fluorinated analogs demonstrate that fluorination can significantly affect potency and selectivity towards biological targets.
Table 2: Comparison of Fluorinated vs Non-Fluorinated Analogues
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Antibacterial | 12.5 |
| 1-Methylpiperidin-2-one | Antibacterial | >50 |
| 3-Chloro-1-methylpiperidin-2-one | Antitumor | 20 |
Properties
Molecular Formula |
C6H10FNO |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoro-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H10FNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3 |
InChI Key |
HCOABOUAONQTFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















